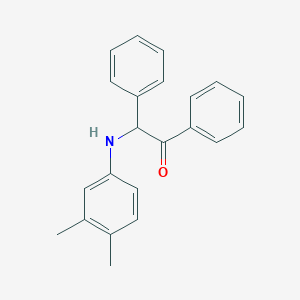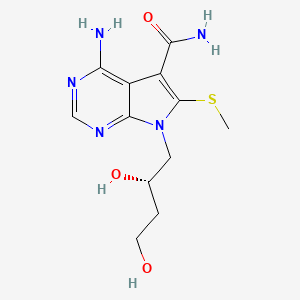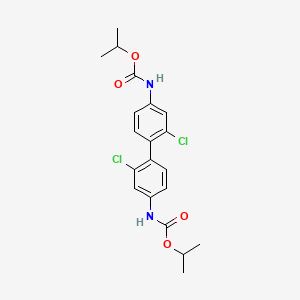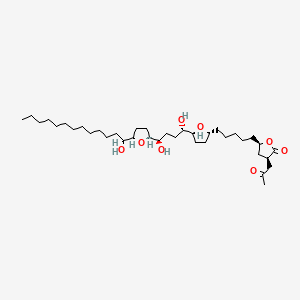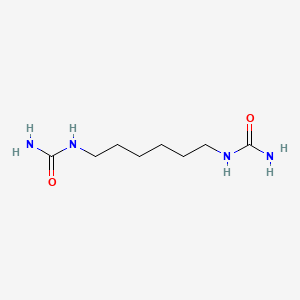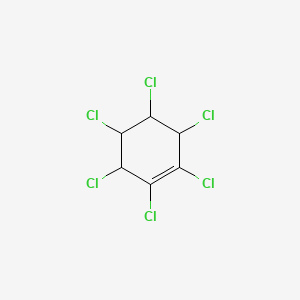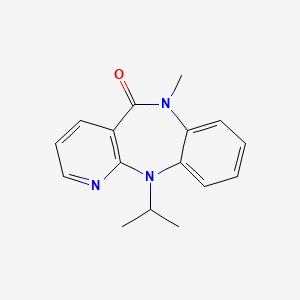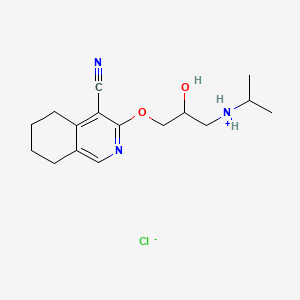
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the isoquinoline core followed by functionalization at specific positions to introduce the desired substituents. Common reagents used in these reactions include various amines, alcohols, and halides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the specific substituents present in 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride.
4-Hydroxy-2-quinolones: Another class of compounds with diverse biological activities, but with different structural features and functional groups.
Uniqueness
The uniqueness of 4-Isoquinolinecarbonitrile, 5,6,7,8-tetrahydro-3-(2-hydroxy-3-(1-methylethyl)amino)propoxy)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
103607-59-6 |
|---|---|
Formule moléculaire |
C16H24ClN3O2 |
Poids moléculaire |
325.83 g/mol |
Nom IUPAC |
[3-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-11(2)18-9-13(20)10-21-16-15(7-17)14-6-4-3-5-12(14)8-19-16;/h8,11,13,18,20H,3-6,9-10H2,1-2H3;1H |
Clé InChI |
PDRJNZSWMMQTGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]CC(COC1=NC=C2CCCCC2=C1C#N)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

